2-Phenylpyrrolo[2,1-a]isoquinoline
Description
2-Phenylpyrrolo[2,1-a]isoquinoline is a nitrogen-containing heterocyclic compound featuring a fused pyrrole and isoquinoline framework with a phenyl substituent at the 2-position. This scaffold is a structural motif in numerous natural alkaloids, such as lamellarins, trollines, and oleraceins, which exhibit antitumor, anti-HIV, and multidrug resistance-reversing activities . Synthetic routes to this compound often involve 1,3-dipolar cycloaddition, multicomponent reactions, or metal-catalyzed strategies, enabling structural diversification for pharmacological optimization .
Properties
CAS No. |
7496-93-7 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-phenylpyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H13N/c1-2-6-14(7-3-1)16-12-18-17-9-5-4-8-15(17)10-11-19(18)13-16/h1-13H |
InChI Key |
NZCCLILBLHYJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=C2 |
Origin of Product |
United States |
Preparation Methods
Initial Esterification and Amidation
The synthesis begins with the protection of 2-(4-hydroxyphenyl)acetic acid (1 ) using acetic anhydride in the presence of concentrated sulfuric acid, yielding 2-(4-acetoxyphenyl)acetic acid (2 ) with a 48% yield. IR spectroscopy confirmed the formation of the acetyl group (ν = 1743 cm⁻¹) and carboxylic acid (ν = 1704 cm⁻¹). Subsequent amidation with 2-(3,4-dimethoxyphenyl)ethylamine in dry dichloromethane (DCM) produced the intermediate amide 3 (65% yield). Critical to this step was the use of triethylamine to scavenge HCl, ensuring optimal nucleophilic substitution.
Bischler-Napieralski Cyclization
Cyclization of 3 via the Bischler-Napieralski reaction employed fresh phosphorus oxychloride (POCl₃) in refluxing toluene, generating the dihydroisoquinoline 4 (40% yield). Key considerations included:
-
Solvent selection : High-boiling solvents (toluene/xylene) prevented premature reaction termination.
-
Substrate activation : Electron-donating methoxy groups on the β-arylethylamine facilitated cyclization by stabilizing the intermediate iminium ion.
The product 4 exhibited a characteristic C=N stretch at 1643 cm⁻¹ in IR and a molecular ion peak at m/z = 298 (M+1) in LC-MS.
Phenacyl Bromide Coupling and Side-Chain Introduction
Reaction of 4 with phenacyl bromide derivatives in anhydrous acetonitrile yielded intermediates 5a and 5b (28–30% yield). Purification via plate chromatography ensured removal of unreacted starting materials. Final quaternization with N-(2-chloroethyl)-amine hydrochlorides (e.g., piperidine or morpholine derivatives) in acetonitrile/K₂CO₃ afforded target compounds 6a–d (15–38% yield).
Table 1: Spectral Data for Final Products
| Compound | Yield (%) | IR (cm⁻¹) | LC-MS (m/z) | ¹³C NMR (δ, ppm) |
|---|---|---|---|---|
| 6a | 38 | 1151, 1509 | 509 (M+1) | 23.9 (CH₂), 146.5 (C-Ar) |
| 6b | 35 | 1243, 1512 | 495 (M+1) | 47.8 (N-CH₂), 157.6 (C=O) |
One-Pot Synthesis Using Maleic Acid-Mediated Cyclization
Reaction Design and Optimization
An alternative route involves treating 2-(2-oxo-2-phenylethyl)isoquinolinium bromide with excess maleic acid in dimethylformamide (DMF), catalyzed by TPCD (tetraphenylcyclopentadienone) and K₂CO₃. This method circumvents intermediate isolation, achieving an 80% yield after column chromatography (petroleum ether/ethyl acetate).
Mechanistic Insights
Maleic acid acts as both an acid catalyst and dehydrogenating agent, promoting cyclization via a tandem Michael addition-elimination sequence. The reaction proceeds through:
Structural Validation via X-ray Crystallography
Single-crystal X-ray analysis confirmed the planar fused-ring system (r.m.s. deviation = 0.0249 Å) and a dihedral angle of 53.73° between the isoquinoline-pyrrole moiety and the pendant phenyl ring. Intramolecular C–H···O hydrogen bonding (2.42 Å) stabilizes the molecular conformation.
Table 2: Crystallographic Parameters for 2-Phenylpyrrolo[2,1-a]isoquinoline
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.872(2) |
| b (Å) | 14.524(3) |
| c (Å) | 12.987(3) |
| β (°) | 102.34(3) |
| Volume (ų) | 1812.6(7) |
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Functional Group Compatibility
Chemical Reactions Analysis
2-Phenylpyrrolo[2,1-a]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a wide range of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions are often functionalized derivatives with potential biological activities .
Scientific Research Applications
Pharmacological Properties
2-Phenylpyrrolo[2,1-a]isoquinoline derivatives exhibit a range of pharmacological activities:
- Anticancer Activity : Numerous studies have demonstrated the cytotoxic effects of 2-phenylpyrrolo[2,1-a]isoquinoline derivatives against various cancer cell lines. For instance, compounds derived from this scaffold have shown significant activity against breast cancer (MCF-7 and MDA-MB231), lung adenocarcinoma (A549), and cervical cancer (HeLa) cells. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis through mitochondrial pathways .
- Antidepressant Effects : Some derivatives have been evaluated for their potential as serotonin transporter ligands. For example, trans-1,2,3,5,6,10-β-hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline has been studied for its binding affinity to serotonin transporters in patients with depression .
- Multidrug Resistance Reversal : Certain compounds within this class have shown promise in reversing multidrug resistance (MDR) in cancer therapy. They inhibit efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), enhancing the efficacy of existing chemotherapeutic agents .
Anticancer Studies
A study focused on the synthesis and evaluation of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives revealed that these compounds possess low micromolar cytotoxicity against several tumor cell lines. The most potent derivatives inhibited cell proliferation effectively and demonstrated significant binding affinities to estrogen receptors in breast cancer models .
Neuropharmacological Applications
Research investigating the role of pyrrolo[2,1-a]isoquinoline derivatives in neuropharmacology highlighted their potential as therapeutic agents for mood disorders. The binding studies indicated that certain compounds could modulate serotonin transporter activity, thus influencing serotonin levels in the brain and offering potential benefits for treating depression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrrolo[2,1-a]isoquinoline scaffold can significantly affect biological activity. For example:
Mechanism of Action
The mechanism of action of 2-Phenylpyrrolo[2,1-a]isoquinoline involves its interaction with molecular targets such as topoisomerase I. By stabilizing the intermediate covalent complexes between DNA and topoisomerase I, the compound inhibits the enzyme’s activity, leading to cytotoxic effects on tumor cells . Additionally, it can inhibit the efflux pumps P-glycoprotein and MRP1, which are responsible for multidrug resistance in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrrolo[2,1-a]isoquinoline derivatives are highly dependent on substituents and saturation patterns. Key comparisons include:
- Aromatic vs. Dihydro Derivatives: Fully aromatic pyrrolo[2,1-a]isoquinolines (e.g., lamellarins) exhibit strong DNA-intercalating properties, while 5,6-dihydro derivatives show improved solubility and efficacy in reversing P-glycoprotein-mediated drug resistance .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at C-3 enhance metabolic stability and target affinity. For example, 3-(4-chlorophenyl) derivatives demonstrate short O···H contacts in crystal packing, suggesting strong intermolecular interactions critical for binding .
Physicochemical Properties
- Solubility: Dihydro derivatives (e.g., 5,6-dihydropyrrolo[2,1-a]isoquinoline) have higher aqueous solubility than fully aromatic analogs due to reduced planarity .
- Polarity : 2-Phenyl derivatives exhibit moderate polarity (e.g., dipole moment ~3.6 Debye), balancing membrane permeability and target binding .
- Crystal Packing : Short O···H and Cl···H interactions in 3-(4-chlorophenyl) derivatives stabilize crystal lattices, influencing bioavailability .
Q & A
Q. What are the common synthetic routes for constructing 2-phenylpyrrolo[2,1-a]isoquinoline?
The synthesis of 2-phenylpyrrolo[2,1-a]isoquinoline typically involves strategies classified by pyrrole and isoquinoline ring formation. Key methodologies include:
- Isoquinoline-based cyclization : Reacting substituted isoquinoline precursors with ketones or aldehydes under acidic conditions to form the fused ring system .
- Multi-component reactions : For example, a four-component reaction using isocyanides, maleic acid, and substituted isoquinolinium bromides, yielding dihydropyrrolo[2,1-a]isoquinolines in high yields (80–90%) .
- One-pot syntheses : Optimized routes using DMF as a solvent with catalysts like TPCD and potassium carbonate, achieving planar fused-ring structures confirmed via X-ray crystallography .
Q. How is the structural conformation of 2-phenylpyrrolo[2,1-a]isoquinoline validated experimentally?
X-ray crystallography is the gold standard for structural validation. Key findings include:
- Bond lengths and angles : The fused isoquinoline-pyrrole moiety is planar, with bond lengths (e.g., N–C bonds: 1.382 Å) and angles (e.g., dihedral angle between fused ring and phenyl group: 53.73°) within normal ranges .
- Intramolecular interactions : Weak hydrogen bonds (e.g., C–H⋯O) and van der Waals forces stabilize the crystal packing .
- Hybridization analysis : sp² hybridization at N-linked carbons (C8, C11, C19) with slight bond-length variations due to environmental effects .
Advanced Research Questions
Q. What methodological frameworks guide SAR studies for 2-phenylpyrrolo[2,1-a]isoquinoline derivatives?
Structure-activity relationship (SAR) studies require systematic approaches:
- Substitution patterns : Introduce substituents at positions 3, 8, or 11 to modulate electronic and steric effects. For example, electron-withdrawing groups on the phenyl ring enhance anti-cancer activity .
- In vitro assays : Prioritize cytotoxicity screening (e.g., against HeLa or MCF-7 cell lines) to evaluate potency and selectivity. Contradictory activity data across cell lines may arise from differential uptake or target expression, necessitating mechanistic follow-ups (e.g., apoptosis assays or kinase profiling) .
- Computational modeling : Use molecular docking to predict binding affinities for targets like topoisomerase I or tubulin, validated by experimental IC₅₀ values .
Q. How can computational tools address challenges in optimizing synthetic routes?
Modern computational methods reduce trial-and-error experimentation:
- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing optimal conditions (e.g., solvent, catalyst) .
- Data-driven optimization : Machine learning models trained on reaction databases identify high-yield pathways. For example, TPCD-catalyzed reactions benefit from polarity-matching solvents like DMF .
- Crystallographic software : Programs like SHELXTL and PLATON refine structural models, ensuring accuracy in bond-length and angle measurements .
Q. How should researchers resolve contradictions in biological activity data for this compound class?
Contradictions often stem from assay variability or undefined mechanisms. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines, incubation times, and controls (e.g., doxorubicin as a positive control) .
- Interdisciplinary collaboration : Integrate medicinal chemistry (e.g., SAR analysis) with biochemical assays (e.g., target inhibition studies) to disentangle off-target effects .
- Meta-analysis frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to systematically evaluate conflicting data .
Methodological Resources
- Synthetic protocols : Refer to Liu et al. (2010) for one-pot syntheses and Verna et al. (2009) for cyclization strategies .
- Crystallographic data : Access CIF files from the IUCr database (Reference: DS2027) for bond-length/angle validation .
- Computational tools : Use ICReDD’s reaction path search methods for optimizing synthetic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
